molecular formula C16H23ClN2O3 B1443336 tert-Butyl 4-{[(6-chloropyridin-3-yl)oxy]methyl}piperidine-1-carboxylate CAS No. 1010115-38-4

tert-Butyl 4-{[(6-chloropyridin-3-yl)oxy]methyl}piperidine-1-carboxylate

Cat. No. B1443336
M. Wt: 326.82 g/mol
InChI Key: MJBBXJHZJGYKND-UHFFFAOYSA-N
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Description

“tert-Butyl 4-{[(6-chloropyridin-3-yl)oxy]methyl}piperidine-1-carboxylate” is a chemical compound with the CAS Number: 442199-11-3 . It has a molecular weight of 312.8 and its IUPAC name is tert-butyl 4-[(6-chloro-2-pyridinyl)oxy]-1-piperidinecarboxylate . It is usually in the form of a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H21ClN2O3/c1-15(2,3)21-14(19)18-9-7-11(8-10-18)20-13-6-4-5-12(16)17-13/h4-6,11H,7-10H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 312.8 . It is typically stored at 4 degrees Celsius and is usually in the form of a powder .

Scientific Research Applications

Anticancer Drug Intermediates

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a structurally similar compound, is a significant intermediate for small molecule anticancer drugs. It has been synthesized through a multi-step process involving nucleophilic substitution, oxidation, halogenation, and elimination reactions, showing a high total yield. This compound plays a crucial role in the development of inhibitors targeting dysfunctional signaling pathways in cancer, highlighting its importance in anticancer drug research (Zhang et al., 2018).

X-ray Crystallography Studies

Tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and its derivatives have been analyzed through X-ray crystallography to understand their molecular packing and hydrogen bonding patterns. These studies offer insights into the structural characteristics essential for their biological activity and potential therapeutic applications (Didierjean et al., 2004).

Synthesis of Biologically Active Compounds

Another research area involves the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate as an important intermediate in the creation of crizotinib, a drug used in cancer treatment. The method for synthesizing this compound includes using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material and achieving a substantial total yield through a three-step process (Kong et al., 2016).

Intermediate for Vandetanib

Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate serves as a key intermediate in the synthesis of Vandetanib, a drug used for treating certain types of cancer. The synthesis involves acylation, sulfonation, and substitution steps, starting from piperidin-4-ylmethanol, and highlights the compound's role in pharmaceutical synthesis (Wang et al., 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . These indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The signal word associated with this compound is "Warning" .

properties

IUPAC Name

tert-butyl 4-[(6-chloropyridin-3-yl)oxymethyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O3/c1-16(2,3)22-15(20)19-8-6-12(7-9-19)11-21-13-4-5-14(17)18-10-13/h4-5,10,12H,6-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBBXJHZJGYKND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COC2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-{[(6-chloropyridin-3-yl)oxy]methyl}piperidine-1-carboxylate

Synthesis routes and methods I

Procedure details

1,1-Dimethylethyl 4-{[(6-chloro-3-pyridinyl)oxy]methyl}-1-piperidinecarboxylate (0.80 g, 54%) was prepared as a white solid from 2-chloro-5-hydroxypyridine (0.60 g, 4.51 mmol), N-Boc-4-piperidinemethanol (1.0 g, 4.51 mmol) and Ph3P (1.20 g, 4.51 mmol) in THF (25 mL) followed by diisopropyl azodicarboxylate (0.97 g, 94%, 4.51 mmol) in THF (8 mL) in a manner similar to Example 1, Step 2. 1H NMR (400 MHz, CDCl3): δ 8.04 (bs, 1H), 7.25-7.15 (m, 2H), 4.20-4.10 (m, 2H), 3.82 (d, 2H, J=6.1 Hz), 2.80-2.70 (m, 2H), 2.05-1.90 (m, 1H), 1.85-1.75 (m, 2H), 1.46 (s, 9H), 1.35-1.20 (m, 2H); LRMS (ESI), m/z 327 (M+H).
Quantity
0.6 g
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1 g
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1.2 g
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reactant
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25 mL
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0.97 g
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reactant
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8 mL
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solvent
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Synthesis routes and methods II

Procedure details

The title compound was prepared by following the similar procedure as described in Intermediate-6 using tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate and 6-chloropyridin-3-ol (0.10 g, 54%); MS: 271 (M−56).
Quantity
0 (± 1) mol
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Reaction Step One
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0.1 g
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reactant
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[Compound]
Name
( M-56 )
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0 (± 1) mol
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reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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